Niflumic Acid-d5 chemical properties and structure
Niflumic Acid-d5 chemical properties and structure
An In-depth Technical Guide to Niflumic Acid-d5: Chemical Properties and Structure
Abstract
Niflumic Acid-d5 is the deuterated analog of Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for Niflumic Acid-d5. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis, such as in pharmacokinetic studies, to differentiate the compound from its endogenous counterparts.[2] The guide details its mechanism of action as a cyclooxygenase-2 (COX-2) inhibitor and an ion channel blocker, presents key physicochemical data in a structured format, and outlines methodologies for its synthesis and analysis.
Chemical Properties and Structure
Niflumic Acid-d5 is a stable isotope-labeled version of Niflumic Acid, where five hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass signature useful in mass spectrometry-based assays without significantly altering the compound's biological activity.
Chemical Structure:
The core structure consists of a pyridinecarboxylic acid moiety linked to a trifluoromethyl-substituted phenylamino group. The "d5" designation indicates the presence of five deuterium atoms on the aromatic rings.
Caption: General chemical structure of Niflumic Acid-d5.
Physicochemical Data
The key chemical properties of Niflumic Acid-d5 are summarized in the table below for quick reference.
| Property | Value | Reference |
| IUPAC Name | 2-[[3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid-d5 | [3][4] |
| Synonyms | 2-[3-(Trifluoromethyl)anilino]nicotinic Acid-d5, Actol-d5, Donalgin-d5 | [4] |
| CAS Number | 1794811-58-7 | [3][4][5][6] |
| Molecular Formula | C₁₃H₄D₅F₃N₂O₂ | [3][4][7][8][9] |
| Molecular Weight | 287.25 g/mol | [3][4][7][8][9] |
| Accurate Mass | 287.093 | [3] |
| Physical Form | Solid (Neat) | [3][10] |
| Solubility | Soluble in ethanol, acetone, methanol, DMSO, and acetonitrile.[1] | [1] |
| Storage | Store under recommended conditions as per the Certificate of Analysis. | [2] |
Mechanism of Action
Niflumic Acid exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with selectivity for COX-2.[4] By blocking the COX pathway, it prevents the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever.[11]
In addition to its anti-inflammatory properties, Niflumic Acid is also known to be a blocker of calcium-activated chloride channels (CaCCs).[2][6][11] This ion channel modulation contributes to its overall pharmacological profile.
Caption: Inhibition of the prostaglandin synthesis pathway by Niflumic Acid-d5.
Experimental Protocols
This section outlines key experimental methodologies relevant to the synthesis and analysis of Niflumic Acid and its deuterated analog.
Synthesis of Niflumic Acid
The synthesis of the parent compound, Niflumic Acid, can be achieved through several routes. One common method involves the reaction of 2-chloronicotinic acid with 3-trifluoromethylaniline.[1] An alternative synthesis pathway is the reaction of 2-aminonicotinic acid with 1-bromo-3-trifluoromethylbenzene.[1] The synthesis of derivatives often begins with the esterification of Niflumic Acid, followed by reactions to introduce different functional groups.[12][13][14]
RP-HPLC Method for Quantification in Human Plasma
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is used for the quantitative determination of Niflumic Acid in biological matrices like human plasma.[15]
-
Instrumentation: RP-HPLC system with UV detection.
-
Mobile Phase: A mixture of 60:40 (v/v) methanol and 10mM mixed phosphate buffer (pH adjusted to 3.0).[15]
-
Flow Rate: 1.0 mL/minute.[15]
-
Detection Wavelength: 295 nm.[15]
-
Injection Volume: 20 µL.[15]
-
Internal Standard: Diclofenac is commonly used as an internal standard.[15]
-
Linearity: The method has demonstrated good linearity in the concentration range of 55.44 – 5082.41 ng/mL.[15]
Sample Preparation (Protein Precipitation):
The extraction from plasma samples is typically performed using a protein precipitation technique.[15]
Caption: Workflow for HPLC sample preparation from plasma.
In Vitro Dissolution Studies
To assess the release profile of Niflumic Acid from various formulations, in vitro dissolution studies are conducted.
-
Apparatus: Modified paddle method (USP Apparatus 2).[16]
-
Dissolution Medium: 50 mL of phosphate buffer solution (pH 1.2).[16]
-
Temperature: 37 ± 0.5 °C.[16]
-
Rotation Speed: 100 rpm.[16]
-
Sampling: Aliquots are withdrawn at specified time intervals, filtered, and analyzed.
-
Analysis: The concentration of dissolved Niflumic Acid is determined using UV-Vis spectrophotometry at 289 nm.[17]
References
- 1. Niflumic acid CAS#: 4394-00-7 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Niflumic Acid-d5 (Major) | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clinivex.com [clinivex.com]
- 6. Niflumic Acid-d5 | CAS#:1794811-58-7 | Chemsrc [chemsrc.com]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. Niflumic Acid-d5 (Major) | LGC Standards [lgcstandards.com]
- 10. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]
- 12. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iajpr.com [iajpr.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Binary and Ternary Inclusion Complexes of Niflumic Acid: Synthesis, Characterization, and Dissolution Profile [mdpi.com]
